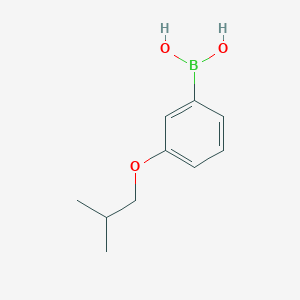

3-Isobutoxyphenylboronic acid

Übersicht

Beschreibung

3-Isobutoxyphenylboronic acid is a chemical compound that belongs to the family of boronic acids. It is widely used in scientific research due to its ability to react with diols and sugars, making it an important tool for studying carbohydrate chemistry. In

Wissenschaftliche Forschungsanwendungen

Summary of the Application

3-Isobutoxyphenylboronic acid (PBA) has been identified as a low-molecular-weight hydrogelator . It has found various applications such as water absorbent, biocompatible, and biodegradable scaffolds in tissue engineering and nanocarriers in drug delivery .

Methods of Application or Experimental Procedures

At low concentrations, PBA gelated water into a network of cross-linked nanofibers combining amorphous and crystalline phases . This was shown by electron and optical microscopy, rheometry, and differential scanning calorimetry and confirmed by small- and wide-angle X-ray scattering .

Results or Outcomes

By increasing the PBA concentration, the elastic modulus (G′) of PBA hydrogels was tailored across 2 orders of magnitude, from 2.5 to 103 kPa . Moreover, PBA hydrogels dissolved in response to various triggers (pH increase, H2O2 and cyclodextrin addition) and selectively absorbed dyes for liquid mixture separation .

2. Solubility Determination in Organic Solvents

Summary of the Application

The solubility of three isomers of isobutoxyphenylboronic acid in several organic solvents has been determined experimentally .

Methods of Application or Experimental Procedures

The solubility was determined by a dynamic method, in which the disappearance of turbidity was determined by light intensity measurements using a luminance probe .

Results or Outcomes

The solubility of the ortho-isobutoxyphenylboronic acid is significantly higher than that of other isomers for all of the tested solvents . Introduction of the isobutoxy group into the phenylboronic acid ring generally increases the solubility in most solvents .

3. Drug Formulations and Research for Cancer, Diabetes, and Arthritis

Summary of the Application

3-Isobutoxyphenylboronic acid is widely used in drug formulations and research for cancer, diabetes, and arthritis . It is used in the development of new drugs and therapeutic strategies for these diseases .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific research context. Generally, the compound would be used in the synthesis of new drug molecules, or as a reagent in various chemical reactions relevant to the research .

Eigenschaften

IUPAC Name |

[3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSYEUNKIDTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584582 | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutoxyphenylboronic acid | |

CAS RN |

849052-21-7 | |

| Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

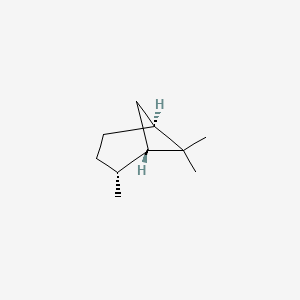

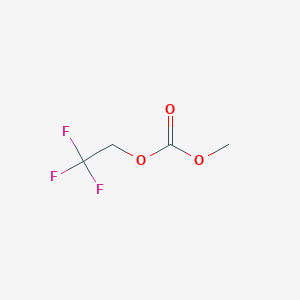

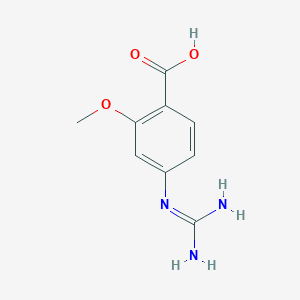

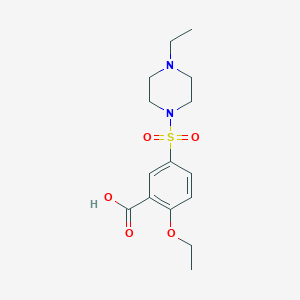

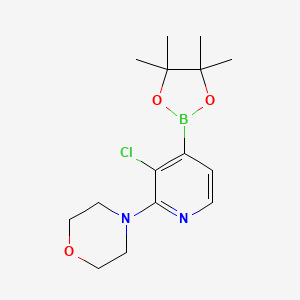

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)